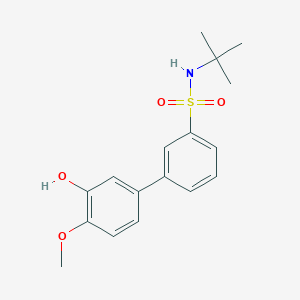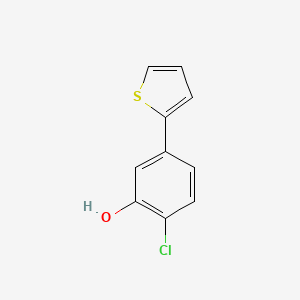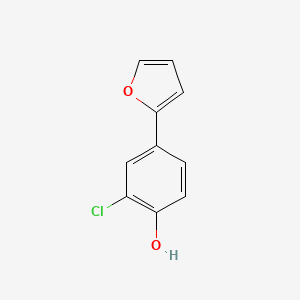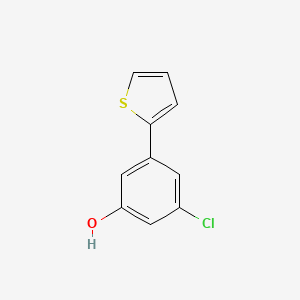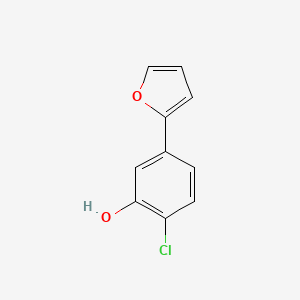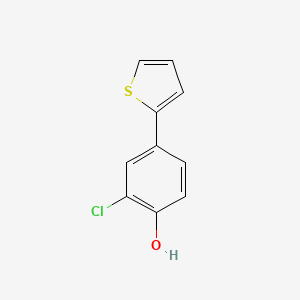
2-Chloro-4-(thiophen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(thiophen-2-yl)phenol, 95%, also known as thiophenol, is an organic compound that has been used in a variety of applications. Its main use is as a reagent in organic synthesis, as it can be used to form a variety of products. Thiophenol is also used in the synthesis of pharmaceuticals, polymers, and other organic compounds. Thiophenol is a colorless liquid with a strong odor, and it is soluble in organic solvents such as alcohols, ethers, and benzene. It is also slightly soluble in water.
Aplicaciones Científicas De Investigación
Thiophenol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It has also been used in the synthesis of dyes, catalysts, and other organic compounds. Thiophenol has been used in the study of the mechanism of action of drugs, and its ability to form a variety of products has been used to study the structure and function of proteins. Thiophenol has also been used to study the structure and function of enzymes, and it has been used to study the mechanism of action of enzymes.
Mecanismo De Acción
The main mechanism of action of 2-Chloro-4-(thiophen-2-yl)phenol, 95% is its ability to form a variety of products. Thiophenol can form a variety of products through its reaction with other organic compounds. It can form ethers, esters, amines, and other compounds. The reaction of 2-Chloro-4-(thiophen-2-yl)phenol, 95% with other organic compounds can be used to study the structure and function of proteins and enzymes. Thiophenol can also be used to study the mechanism of action of drugs, as it can form a variety of products that can interact with drugs.
Biochemical and Physiological Effects
Thiophenol has been studied for its biochemical and physiological effects. It has been found to have an antifungal effect, and it has been used to treat fungal infections. Thiophenol has also been studied for its ability to inhibit the growth of bacteria, and it has been used to treat bacterial infections. Thiophenol has also been studied for its ability to inhibit the growth of cancer cells, and it has been used to treat cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Chloro-4-(thiophen-2-yl)phenol, 95% in lab experiments is its ability to form a variety of products. This allows researchers to study the structure and function of proteins and enzymes, as well as the mechanism of action of drugs. Thiophenol is also relatively inexpensive, making it a cost-effective reagent for lab experiments. However, 2-Chloro-4-(thiophen-2-yl)phenol, 95% is toxic and should be handled with care. It should also be stored in a cool, dry place, away from direct sunlight.
Direcciones Futuras
The future of 2-Chloro-4-(thiophen-2-yl)phenol, 95% is bright, as it has a wide range of applications in scientific research. Future research could focus on further exploring its ability to form a variety of products, as well as its biochemical and physiological effects. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing 2-Chloro-4-(thiophen-2-yl)phenol, 95%. Finally, future research could focus on developing new applications for 2-Chloro-4-(thiophen-2-yl)phenol, 95%, such as in the synthesis of pharmaceuticals, polymers, and other organic compounds.
Métodos De Síntesis
Thiophenol can be synthesized from phenol and sulfur dichloride in a two-step process. In the first step, the phenol is reacted with sulfur dichloride to form a sulfonation product. In the second step, the sulfonation product is treated with an alkaline solution to form 2-Chloro-4-(thiophen-2-yl)phenol, 95%. The reaction is typically carried out in a heated solution of sulfur dichloride and phenol, and the reaction is complete when the solution turns yellow. The reaction can be carried out in either a batch or a continuous process.
Propiedades
IUPAC Name |
2-chloro-4-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQUQPICWVIJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685817 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(thiophen-2-YL)phenol | |
CAS RN |
1261969-15-6 |
Source


|
| Record name | 2-Chloro-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

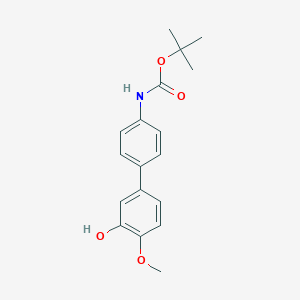
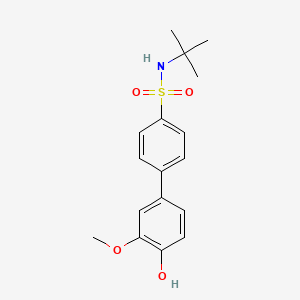
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
